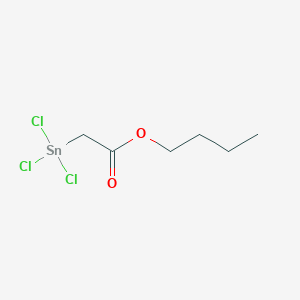
Butyl (trichlorostannyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (trichlorostannyl)acetate is an organotin compound characterized by the presence of a butyl group attached to a trichlorostannyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of this compound make it a compound of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (trichlorostannyl)acetate typically involves the reaction of butyl acetate with trichlorostannane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (trichlorostannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing moieties.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl (trichlorostannyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of butyl (trichlorostannyl)acetate involves its interaction with molecular targets, such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: A common solvent with similar structural features but lacking the trichlorostannyl group.
Trichlorostannane: A precursor used in the synthesis of organotin compounds.
Other organotin compounds: Such as tributyltin acetate and dibutyltin diacetate.
Uniqueness
Butyl (trichlorostannyl)acetate is unique due to the presence of both butyl and trichlorostannyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64488-65-9 |
|---|---|
Molekularformel |
C6H11Cl3O2Sn |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
butyl 2-trichlorostannylacetate |
InChI |
InChI=1S/C6H11O2.3ClH.Sn/c1-3-4-5-8-6(2)7;;;;/h2-5H2,1H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
UYOZCARMEPIMOW-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCOC(=O)C[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



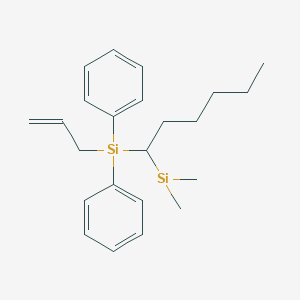

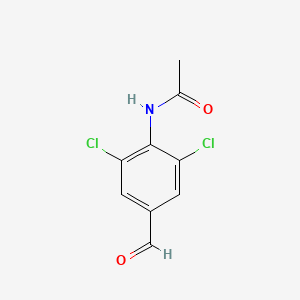
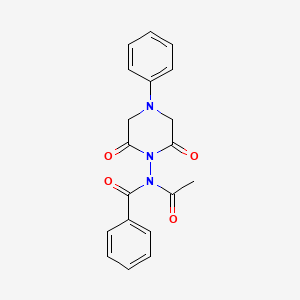



![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)

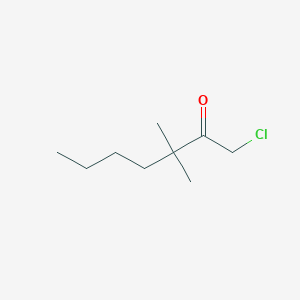
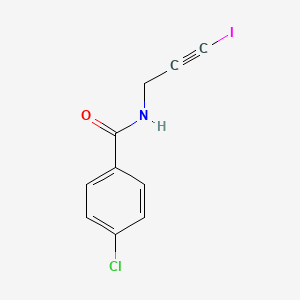
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
